molecular formula C17H22N2O3S B7549155 3,5-Dimethyl-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-1,2-oxazole

3,5-Dimethyl-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-1,2-oxazole

Cat. No. B7549155
M. Wt: 334.4 g/mol
InChI Key: QKIZLQASTHBCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-1,2-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as TAK-659 and is a potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies. Hence, TAK-659 has been studied extensively for its potential use in the treatment of B cell-related disorders.

Mechanism of Action

TAK-659 is a selective and potent inhibitor of BTK, which plays a crucial role in the development and activation of B cells. BTK is a cytoplasmic tyrosine kinase that is activated upon B cell receptor (BCR) engagement, leading to the activation of downstream signaling pathways. BTK inhibition by TAK-659 leads to the suppression of BCR signaling, resulting in the inhibition of B cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit BTK in a dose-dependent manner, leading to the suppression of B cell proliferation and survival. TAK-659 has also been shown to enhance the efficacy of chemotherapy and immunotherapy in preclinical models. In addition, TAK-659 has been shown to inhibit the activation of macrophages and dendritic cells, leading to the suppression of pro-inflammatory cytokine production.

Advantages and Limitations for Lab Experiments

The main advantage of TAK-659 is its potent and selective inhibition of BTK, which makes it a promising candidate for the treatment of B cell-related disorders. However, the limitations of TAK-659 include its poor solubility and bioavailability, which can limit its efficacy in vivo. In addition, the long-term safety and toxicity of TAK-659 are still unknown.

Future Directions

Several future directions for the research on TAK-659 can be identified. Firstly, the optimization of the synthesis method to improve the solubility and bioavailability of TAK-659 can be explored. Secondly, the long-term safety and toxicity of TAK-659 need to be evaluated in preclinical and clinical studies. Thirdly, the efficacy of TAK-659 in combination with other therapies such as chemotherapy and immunotherapy needs to be further investigated. Finally, the potential use of TAK-659 in other B cell-related disorders such as multiple sclerosis and rheumatoid arthritis can be explored.
Conclusion:
In conclusion, TAK-659 is a promising candidate for the treatment of B cell-related disorders due to its potent and selective inhibition of BTK. The synthesis of TAK-659 involves several steps, and its efficacy has been demonstrated in preclinical studies. However, the long-term safety and toxicity of TAK-659 are still unknown, and further research is needed to optimize its efficacy and evaluate its potential use in other B cell-related disorders.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting with the reaction of 3,5-dimethyl-4-nitrophenylamine with 4-methyl-3-piperidin-1-ylsulfonyl chloride to form 3,5-dimethyl-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)nitrobenzene. This intermediate is then reduced to the corresponding amine using a reducing agent such as palladium on carbon. Finally, the amine is cyclized with oxalyl chloride to form 3,5-dimethyl-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-1,2-oxazole.

Scientific Research Applications

TAK-659 has been extensively studied for its potential use in the treatment of B cell-related disorders such as B cell lymphomas, leukemias, and autoimmune diseases. Several preclinical studies have demonstrated the efficacy of TAK-659 in inhibiting BTK and suppressing B cell signaling, leading to the inhibition of B cell proliferation and survival. TAK-659 has also been shown to enhance the efficacy of chemotherapy and immunotherapy in preclinical models.

properties

IUPAC Name

3,5-dimethyl-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-12-7-8-15(17-13(2)18-22-14(17)3)11-16(12)23(20,21)19-9-5-4-6-10-19/h7-8,11H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIZLQASTHBCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(ON=C2C)C)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-1,2-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.